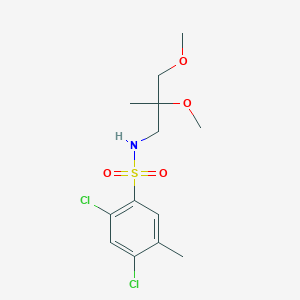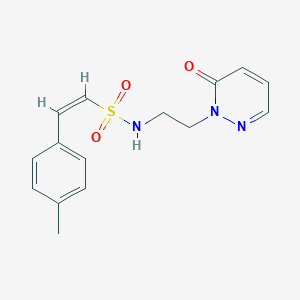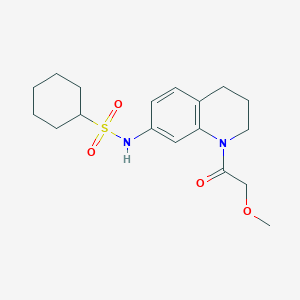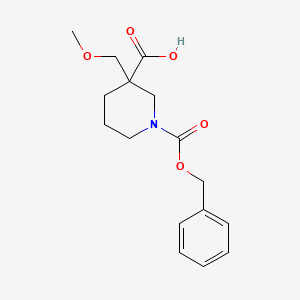
N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide” is a chemical compound with the linear formula C7H7N3O3S . It has a molecular weight of 213.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7N3O3S/c11-6(4-1-2-4)9-7-8-3-5(14-7)10(12)13/h3-4H,1-2H2,(H,8,9,11) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties are not available in the resources.科学的研究の応用
Antitumor Activity
One area of application is in the development of antitumor agents. Research on benzothiazole derivatives, which share a structural similarity to N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide, demonstrated significant potential as potent antitumor agents. These compounds exhibited selective cytotoxicity against tumorigenic cell lines and showed an excellent in vivo inhibitory effect on tumor growth (Yoshida et al., 2005).
Anti-Infective Drugs
Thiazolides, a class of drugs including derivatives of this compound, are known for their broad-spectrum anti-infective properties. These compounds are effective against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. The presence of a nitro group in these compounds is crucial for their activity against anaerobic or microaerophilic parasites and bacteria. Additionally, modifications of this compound, such as replacing the nitro group with other functional groups, have shown to maintain or enhance effectiveness against various pathogens (Hemphill et al., 2012).
Apoptosis Induction in Tumor Cells
Studies on thiazolides, particularly focusing on the structure-function relationship, revealed their ability to induce apoptosis in colorectal tumor cells. This effect suggests a differential targeting mechanism in pathogens and cancer cells, where modifications to the compound's structure, such as the removal of the bromide atom on the thiazole ring, significantly affect its bioactivity (Brockmann et al., 2014).
Synthesis and Chemical Applications
Research on the synthesis of thiazole derivatives from nitro-substituted donor-acceptor cyclopropanes highlights the versatility of these compounds in generating a variety of thiazole derivatives. This demonstrates their potential utility in the synthesis of heterocyclic compounds, which are foundational in medicinal chemistry for the development of new therapeutic agents (Meenakshi & Srinivasan, 2022).
Antimicrobial Activity
The synthesis of ligands and their complexes with N-(5-Nitrothiazol-2-yl) and their evaluation for antimicrobial activity against various bacterial and fungal strains demonstrate the potential of this compound derivatives in developing new antimicrobial agents. These studies found moderate antimicrobial activity, suggesting further exploration and optimization could enhance their efficacy (Kumar et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3S/c11-6(4-1-2-4)9-7-8-3-5(14-7)10(12)13/h3-4H,1-2H2,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPYIKFCKMNFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2629247.png)
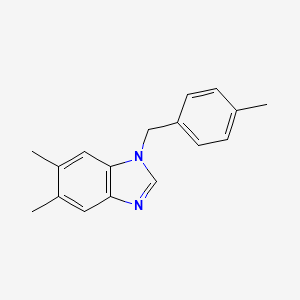

![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)
![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629251.png)
![Spiro[2.2]pentane-1-carbaldehyde](/img/structure/B2629254.png)
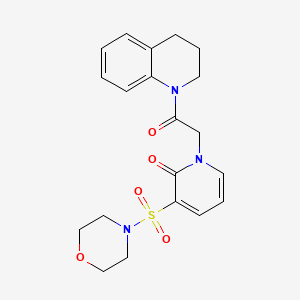
![N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2629260.png)
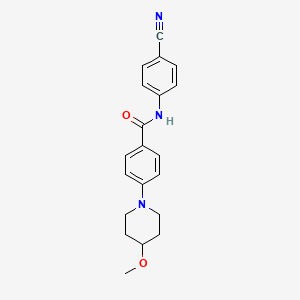
![N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2629262.png)
